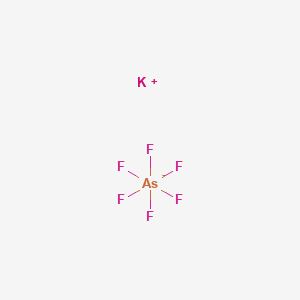

ヘキサフルオロアルセナート(V)カリウム

説明

Potassium hexafluoroarsenate is an inorganic chemical compound with the chemical formula KAsF₆. It appears as a white powder with a pungent odor and is stable under normal conditions. The compound is known for its high melting point of around 400°C and is not flammable. It is primarily used in various chemical reactions and industrial applications .

科学的研究の応用

Synthesis and Properties

Potassium hexafluoroarsenate can be synthesized through several methods, including:

- Direct Reaction : Combining arsenic pentafluoride (AsF₅) with potassium fluoride (KF).

- Hydrofluoric Acid Method : Treating arsenic pentachloride (AsCl₅) with potassium chloride (KCl) in the presence of hydrofluoric acid (HF) to produce KAsF₆ along with hydrochloric acid (HCl) as a byproduct .

The compound appears as a white crystalline solid with a melting point of approximately 400 °C. It is soluble in water and exhibits toxicity upon ingestion or inhalation, making it hazardous to both health and the environment .

Agricultural Applications

Herbicide Development : KAsF₆ has been investigated as a selective herbicide known as hexaflurate for controlling invasive species like the Harrisia cactus (Eriocereus martinii). Research indicates that hexaflurate provides effective control at application rates of 4 kg/ha, selectively targeting cacti while minimizing damage to other plant species. A study showed that higher concentrations could suppress regrowth and flowering of treated plants, significantly reducing their spread .

Case Study: Harrisia Cactus Control

| Application Rate (kg/ha) | Efficacy on Harrisia Cactus | Effects on Other Vegetation |

|---|---|---|

| 2.2 | Moderate | Temporary leaf injury |

| 4.5 | High | Minimal impact |

| 9 | Very High | Severe but temporary injury |

| 18 | Excellent | Long-lasting effects on grass |

This study highlights the potential of KAsF₆ in integrated pest management strategies, particularly in regions where invasive cacti threaten local ecosystems .

Material Science Applications

Semiconductor Industry : Arsenic compounds, including KAsF₆, are essential in the semiconductor industry. They are used in the production of materials such as indium arsenide (InAs) and gallium arsenide (GaAs), which are critical for high-speed electronics and optoelectronic devices. The unique properties of KAsF₆ make it a candidate for doping agents in semiconductor fabrication processes .

Chemical Research

Structural Studies : Recent research has focused on the structural characteristics of KAsF₆ using X-ray diffraction techniques. The compound exhibits a standard structure that can be modulated under certain conditions, providing insights into its potential applications in advanced materials science .

Safety and Environmental Considerations

Despite its beneficial applications, KAsF₆ poses significant health risks due to its toxicity. It is classified as harmful if swallowed or inhaled, necessitating strict safety protocols during handling and application. The environmental impact is also a concern; therefore, its use in agriculture is carefully regulated to mitigate potential hazards to non-target species and ecosystems .

作用機序

Target of Action

Potassium hexafluoroarsenate, also known as Hexaflurate, is an inorganic compound with the chemical formula KAsF6 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound can be prepared by the direct action of arsenic pentafluoride and potassium fluoride . This suggests that it may interact with these or similar compounds in biological systems.

Result of Action

Potassium hexafluoroarsenate is known to be toxic when swallowed or inhaled . It is also considered carcinogenic . In the event of fire, it can produce hazardous substances including hydrogen fluoride, potassium oxide, and arsenic oxides

Action Environment

The action of Potassium hexafluoroarsenate can be influenced by various environmental factors. It is incompatible with strong oxidizing agents . It is also very toxic to aquatic life, with long-lasting effects . This suggests that environmental conditions can significantly influence the compound’s action, efficacy, and stability.

準備方法

Potassium hexafluoroarsenate can be synthesized through several methods:

Direct Action of Arsenic Pentafluoride and Potassium Fluoride: This method involves the reaction of arsenic pentafluoride (AsF₅) with potassium fluoride (KF) to produce potassium hexafluoroarsenate (KAsF₆). [ \text{AsF}_5 + \text{KF} \rightarrow \text{KAsF}_6 ]

Hydrofluoric Acid Method: In this method, hydrofluoric acid (HF) reacts with arsenic pentafluoride in the presence of potassium perbromate (KBrO₄) to form potassium hexafluoroarsenate. [ \text{KBrO}_4 + 3\text{HF} + 2\text{AsF}_5 + \text{KF} \rightarrow \text{KAsF}_6 + \text{AsF}_6[\text{H}_3\text{O}] ]

Arsenic Pentachloride and Potassium Chloride Method: This method involves the reaction of arsenic pentachloride (AsCl₅) with potassium chloride (KCl) in the presence of hydrofluoric acid to produce potassium hexafluoroarsenate. [ \text{AsCl}_5 + \text{KCl} + 6\text{HF} \rightarrow \text{KAsF}_6 + 6\text{HCl} ]

化学反応の分析

Potassium hexafluoroarsenate undergoes various types of chemical reactions:

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: Potassium hexafluoroarsenate can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups.

Common Reagents and Conditions: Reagents such as hydrofluoric acid, arsenic pentafluoride, and potassium fluoride are commonly used in reactions involving potassium hexafluoroarsenate. The reactions typically occur under controlled conditions to ensure safety and efficiency.

類似化合物との比較

Potassium hexafluoroarsenate can be compared with other similar compounds, such as:

Sodium Hexafluoroarsenate (NaAsF₆): Similar in structure and properties, but with sodium instead of potassium.

Lithium Hexafluoroarsenate (LiAsF₆): Another similar compound with lithium as the cation.

Potassium Hexafluoroantimonate (KSbF₆): Similar in structure but contains antimony instead of arsenic.

Potassium Hexafluorophosphate (KPF₆): Contains phosphorus instead of arsenic and is used in similar applications.

Each of these compounds has unique properties and applications, making potassium hexafluoroarsenate distinct in its specific uses and characteristics.

生物活性

Potassium hexafluoroarsenate (KAsF₆) is an inorganic compound that has garnered attention due to its unique chemical properties and potential biological implications. This article explores the biological activity of KAsF₆, focusing on its toxicity, carcinogenicity, and potential applications in agriculture and environmental science.

Potassium hexafluoroarsenate is characterized by its white powder form and a pungent odor. It is stable under normal conditions but poses significant hazards due to its toxicity and potential carcinogenic effects. The compound can be synthesized through various methods, including reactions involving arsenic pentafluoride and potassium fluoride, or hydrofluoric acid with arsenic pentafluoride in the presence of potassium perbromate .

Toxicological Profile

Toxicity: KAsF₆ is known to be toxic when ingested or inhaled. Acute exposure can lead to serious health risks, including respiratory distress and systemic toxicity. The compound releases hazardous substances such as hydrogen fluoride and arsenic oxides upon combustion, further complicating safety concerns .

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies potassium hexafluoroarsenate as a possible human carcinogen. Long-term exposure has been linked to increased risks of various cancers due to the presence of arsenic .

Case Studies

-

Herbicidal Applications:

Potassium hexafluoroarsenate has been evaluated as a herbicide for controlling specific invasive species, such as the harrisia cactus (Eriocereus martinii). Studies indicate that it effectively inhibits the growth of this cactus, suggesting potential agricultural applications . -

Environmental Impact:

Research into the environmental fate of KAsF₆ indicates significant eco-toxicity. It affects various biological organisms, leading to concerns about its use in agricultural settings where it may leach into soil and water systems .

Table: Summary of Biological Effects

特性

IUPAC Name |

potassium;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.K/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITNVAZRXJOPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066150 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.0103 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17029-22-0 | |

| Record name | Potassium hexafluoroarsenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17029-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaflurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM HEXAFLUOROARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7TYZ7585F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。